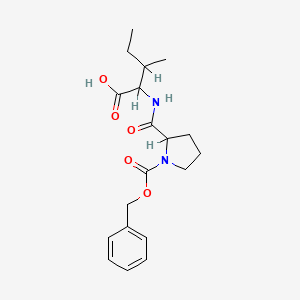
1-((Benzyloxy)carbonyl)prolylisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)prolylisoleucine is a dipeptide compound containing branched-chain amino acids. It is known for its ability to affect circadian rhythms and behavior in animals . This compound has a molecular formula of C19H26N2O5 and a molecular weight of 362.42 g/mol.
Preparation Methods
The synthesis of 1-((Benzyloxy)carbonyl)prolylisoleucine typically involves the coupling of L-proline and D-leucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction requires coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)prolylisoleucine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((Benzyloxy)carbonyl)prolylisoleucine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)prolylisoleucine involves its interaction with specific molecular targets and pathways. It affects the circadian rhythms and behavior of animals by influencing the activity of enzymes and proteins involved in these processes . For example, this compound can negatively affect cell envelope-associated proteinase (CEP) activity, which in turn impacts protein synthesis and cellular functions.
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)prolylisoleucine is similar in structure to other dipeptides containing branched-chain amino acids, such as prolylleucine . it has distinct effects on enzyme activity and protein synthesis, making it unique in its specific biological activities and applications. Other similar compounds include:
Properties
CAS No. |
50903-77-0 |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H26N2O5/c1-3-13(2)16(18(23)24)20-17(22)15-10-7-11-21(15)19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
RGPFRWHTVUVNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















